molecular formula C7H4F3NO2 B119990 6-(Trifluoromethyl)nicotinic acid CAS No. 231291-22-8

6-(Trifluoromethyl)nicotinic acid

Cat. No. B119990
Key on ui cas rn: 231291-22-8
M. Wt: 191.11 g/mol
InChI Key: JNYLMODTPLSLIF-UHFFFAOYSA-N
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Patent
US09328095B2

Procedure details

To a 1 L 3-neck flask equipped with an overhead stirrer, Claisen adaptor, nitrogen bubbler, 60 mL addition funnel, and thermocouple was added 6-(trifluoromethyl)nicotinic acid (45.0 g, 236 mmol), dichloromethane (540 mL) and DMF (0.910 mL, 11.8 mmol) via syringe. To this solution was added oxalyl chloride (24.5 mL, 283 mmol) and the reaction was allowed to stir at ambient temperature overnight. The reaction was then filtered and the clear filtrate was concentrated in vacuo to afford the title compound as a brown semisolid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][N:4]=1.CN(C=O)C.C(Cl)(=O)C([Cl:22])=O>ClCCl>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:22])=[O:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC(C1=NC=C(C(=O)O)C=C1)(F)F
Name
Quantity
0.91 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
540 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L 3-neck flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
Claisen adaptor, nitrogen bubbler, 60 mL addition funnel
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=NC=C(C(=O)Cl)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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